1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Overview
Description
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring
Scientific Research Applications
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .
Mechanism of Action
The mechanism of action for 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the 6-methylpyridin-2-yl group, which can influence its binding affinity and specificity for certain targets .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-6-8-20(9-7-16)28-15-19(14-22(28)29)24(31)27-12-10-18(11-13-27)23(30)26-21-5-3-4-17(2)25-21/h3-9,18-19H,10-15H2,1-2H3,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJBTMTVSLVOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC(=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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